1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
Overview
Description
1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a benzene ring fused to an azepine ring, with a benzyl group attached to the nitrogen atom and a ketone group at the fifth position. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another approach includes the ring expansion rearrangement of (1E)-6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime, which produces a mixture of isomeric benzazepinones . Industrial production methods typically involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex benzazepine derivatives.
Biology: The compound has shown potential as a scaffold for the development of biologically active molecules.
Medicine: Benzazepine derivatives have been investigated for their potential therapeutic effects, including anticonvulsant and anti-inflammatory activities
Industry: The compound’s unique structure makes it a valuable building block for the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, benzazepine derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific derivative and its structural modifications.
Comparison with Similar Compounds
1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one can be compared to other benzazepine derivatives, such as:
1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-4-one: This compound has a ketone group at the fourth position instead of the fifth.
2,3,4,5-Tetrahydro-7-methoxy-1H-2-benzazepin-1-one: This derivative features a methoxy group at the seventh position.
Benazepril: A well-known benzazepine derivative used as an angiotensin-converting enzyme inhibitor for the treatment of hypertension. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
1-benzyl-3,4-dihydro-2H-1-benzazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-11-6-12-18(13-14-7-2-1-3-8-14)16-10-5-4-9-15(16)17/h1-5,7-10H,6,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPFLFCBMYZAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2N(C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197515 | |
Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-26-6 | |
Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)-5H-1-benzazepin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890839-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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